molecular formula C15H16OS B2607001 (R)-Mesityl phenyl sulfoxide CAS No. 100431-21-8

(R)-Mesityl phenyl sulfoxide

Cat. No. B2607001
M. Wt: 244.35
InChI Key: NPTGGTKSCLGSSS-QGZVFWFLSA-N
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Description

“®-Mesityl phenyl sulfoxide” is an important pharmaceutical intermediate . It has a linear formula of CH3SOC6H5 . The compound is a (methylsulfinyl)benzene that has R configuration at the chiral sulfur .


Molecular Structure Analysis

The molecular structure of “®-Mesityl phenyl sulfoxide” involves a sulfoxide moiety, which is recognized as one of the most important groups in organic synthesis . The sulfoxide moiety is also important in biologically active molecules, including commercialized medicines .


Chemical Reactions Analysis

The chemical reactions involving “®-Mesityl phenyl sulfoxide” include visible light sensitizer-catalyzed aerobic oxidation of thioethers, affording sulfoxides in good to excellent yields . The selectivity of this reaction is excellent .


Physical And Chemical Properties Analysis

“®-Mesityl phenyl sulfoxide” has a molecular weight of 140.20 . It forms crystals and has a refractive index of n20/D 1.5775 (lit.) . The boiling point is 139-140 °C/14 mmHg (lit.) and the melting point is 26-29 °C (lit.) . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

1. Application in Photosensitized Oxidation

(R)-Mesityl phenyl sulfoxide is involved in the photosensitized oxidation process. Baciocchi et al. (2008) explored the photosensitized oxidation of phenyl alkyl sulfoxides, highlighting the formation of products from heterolytic C-S bond cleavage in sulfoxide radical cations. This research indicates the potential utility of (R)-Mesityl phenyl sulfoxide in photochemical processes and its role in the generation of various sulfur-containing products (Baciocchi et al., 2008).

2. Involvement in Enantioselective Inclusion

Akazome et al. (2000) discussed the enantioselective inclusion of methyl phenyl sulfoxides and benzyl methyl sulfoxides by (R)-phenylglycyl-(R)-phenylglycine. This study showcased the ability of certain compounds to selectively include different isomers of sulfoxides, demonstrating the significance of (R)-Mesityl phenyl sulfoxide in stereoselective chemical processes (Akazome et al., 2000).

3. Role in Chiral Recognition

Su-Yang Yao et al. (2017) presented research on the chiral recognition and dynamic thermodynamic resolution of sulfoxides by chiral iridium(III) complexes. They demonstrated that these complexes could act as efficient enantioreceptors for resolving sulfoxide enantiomers, suggesting a potential application of (R)-Mesityl phenyl sulfoxide in chiral separation and analysis (Su-Yang Yao et al., 2017).

4. Catalytic Applications in Organic Synthesis

Nobushige et al. (2014) explored the rhodium-catalyzed ortho-alkenylation of phenyl sulfoxides, highlighting the use of sulfoxide groups in directing C-H bond cleavage to produce o-alkenylphenyl sulfoxides. This study implies the utility of (R)-Mesityl phenyl sulfoxide in facilitating specific catalytic reactions in organic synthesis (Nobushige et al., 2014).

Safety And Hazards

“®-Mesityl phenyl sulfoxide” is classified as hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is toxic if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage . It is suspected of causing genetic defects and may cause damage to organs through prolonged or repeated exposure . It is also toxic to aquatic life with long-lasting effects .

Future Directions

Future research on “®-Mesityl phenyl sulfoxide” could focus on developing novel and sustainable protocols for accessing sulfoxide-containing molecules . This could involve the use of visible light as an energy source, which is essential for developing novel and eco-friendly protocols .

properties

IUPAC Name

1,3,5-trimethyl-2-[(R)-phenylsulfinyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16OS/c1-11-9-12(2)15(13(3)10-11)17(16)14-7-5-4-6-8-14/h4-10H,1-3H3/t17-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPTGGTKSCLGSSS-QGZVFWFLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)[S@](=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Mesityl phenyl sulfoxide

Citations

For This Compound
1
Citations
HB Kagan, F Rebiere - Synlett, 1990 - thieme-connect.com
In the first part of this Account, the preparation of chiral sulfoxides by the asymmetric oxidation of prochiral sulfides is described, emphasizing recent results obtained when the oxidation …
Number of citations: 115 www.thieme-connect.com

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